Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a 1-oxaspiro[2.5]octane core, featuring a methyl ester group at position 2, a chloro substituent at position 2, and an ethyl group at position 4. The spiro architecture introduces unique steric and electronic properties, as the fused oxirane (epoxide) and cyclohexane rings impose rigidity and distinct three-dimensional geometry. Such spiro systems are of interest in medicinal chemistry and materials science due to their conformational constraints, which can enhance binding specificity or modulate physicochemical properties.
The chloro and ethyl substituents may influence reactivity (e.g., nucleophilic substitution at the chloro site) and lipophilicity, respectively.
Properties
Molecular Formula |
C11H17ClO3 |
|---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-3-8-4-6-10(7-5-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3 |
InChI Key |
QLNOZVVYSSTZDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable spirocyclic precursor with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the formation of the spirocyclic core, followed by chlorination and esterification steps. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, which can further undergo various chemical transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is employed in the development of new materials with unique properties, such as spirocyclic polymers.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Structural Differences: Spiro vs. Bicyclic Frameworks
The target compound’s 1-oxaspiro[2.5]octane core differs significantly from bicyclo[2.2.2]octane derivatives, such as ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate (±)-3 (mp 130–133°C). Key distinctions include:
- Ring System : Spiro compounds feature two rings sharing a single atom (the spiro carbon), while bicyclo[2.2.2]octane systems consist of three fused six-membered rings. This difference impacts ring strain, solubility, and steric accessibility.
- Functional Groups: The chloro substituent in the target compound contrasts with the amino groups in analogs like (±)-2–(±)-4.
Physicochemical Properties
Melting points (mp) provide insight into intermolecular forces:
| Compound | Melting Point (°C) | Key Substituents |
|---|---|---|
| (±)-2 (Ethyl 3-endo-aminobicyclo deriv.) | 227–229 | Amino, ethyl ester |
| (±)-3 (Ethyl trans-3-aminobicyclo deriv.) | 130–133 | Amino, ethyl ester |
| (±)-4 (Ethyl cis-3-aminobicyclo deriv.) | 189–191 | Amino, ethyl ester |
| Target compound | Not reported | Chloro, ethyl, methyl ester |
The higher mp of (±)-2 compared to (±)-3 and (±)-4 suggests stronger crystal packing, possibly due to hydrogen bonding from the amino group. However, the spiro system’s rigidity could counterbalance this effect.
Analytical Characterization
Both compound classes rely on NMR (¹H, ¹³C) and X-ray crystallography for structural validation. SHELX programs, widely used for small-molecule refinement, could resolve the spiro compound’s stereochemistry. The ethyl and chloro substituents in the target compound would produce distinct NMR shifts compared to amino-bearing analogs.
Biological Activity
Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by experimental data and case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClO3 |
| Molecular Weight | 216.68 g/mol |
| CAS Number | 171361-65-2 |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of spiro compounds, including this compound. The compound has shown significant activity against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics.
Case Study:
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL, demonstrating its potential as a novel antibacterial agent .
Anticancer Properties
The anticancer potential of this compound has been explored in vitro using various cancer cell lines.
Research Findings:
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure, indicating significant cytotoxicity . Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Cell Membrane Disruption: The compound appears to disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction: In cancer cells, it activates apoptotic pathways, leading to programmed cell death.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in bacterial cell wall synthesis has been suggested but requires further investigation.
Safety and Toxicology
While initial studies indicate promising biological activity, safety assessments are crucial for therapeutic applications. Toxicological evaluations have shown that at therapeutic doses, the compound exhibits low toxicity profiles in animal models, with no significant adverse effects reported .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate, and how can stereochemical control be achieved?
- Methodological Answer : Synthesis of spirocyclic compounds often involves ring-closing strategies, such as cyclization of γ-lactone precursors or transition-metal-catalyzed reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can be employed. Ethyl 1-oxaspiro[2.5]octane-6-carboxylate derivatives (e.g., ) suggest esterification and halogenation steps under anhydrous conditions. Key parameters include reaction temperature (e.g., −78°C for sensitive intermediates) and solvent polarity to minimize epimerization. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures enantiomeric purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : H and C NMR can confirm the spirocyclic framework and substituent positions. For example, the chloro group’s deshielding effect on adjacent carbons and protons can be tracked.
- X-ray Crystallography : Programs like SHELXL () refine crystal structures, resolving ambiguities in stereochemistry. High-resolution data (e.g., R-factor < 5%) are critical for definitive assignments.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm) and detects impurities.
Cross-validation of data from these techniques minimizes errors .
Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature, solvent systems)?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
- HPLC Monitoring : Track degradation products in solvents like DMSO or aqueous buffers.
- pH-Dependent Hydrolysis : Ester groups may hydrolyze under basic conditions (pH > 10), requiring neutral buffers for biological assays.
Pre-experimental stability profiling reduces artifacts in downstream applications .
Advanced Research Questions
Q. What computational models predict the compound’s reactivity in halogenation or ester hydrolysis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for halogenation or hydrolysis. For example, the chloro group’s electrophilicity can be quantified via Fukui indices. Molecular Dynamics (MD) simulations (e.g., GROMACS) predict solvation effects on reactivity. These models guide experimental design by identifying labile functional groups and optimal reaction pathways .
Q. How can contradictions between experimental spectral data and computational predictions be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in simulations. Strategies include:
- Solid-State vs. Solution Data : Compare X-ray (solid-state) and NMR (solution) geometries.
- Implicit/Explicit Solvent Models : Re-run computations with explicit solvent molecules (e.g., water, methanol).
- Error Analysis : Calculate RMSD between experimental and simulated spectra to identify systematic biases.
Iterative refinement using tools like SHELXPRO () bridges theory-experiment gaps .
Q. What is the role of the spirocyclic structure in modulating biological activity, and how can this be validated experimentally?
- Methodological Answer : The spirocyclic core may enhance conformational rigidity, affecting target binding. Validation methods include:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified rings (e.g., 1-oxaspiro[3.4]octane in ) and compare bioactivity.
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., proteases or kinases).
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to link structure to in vivo efficacy.
These approaches align with medicinal chemistry workflows described in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
